molecular formula C17H18O2 B14199335 Benzaldehyde, 2-methoxy-5-(1-methyl-1-phenylethyl)- CAS No. 856017-29-3

Benzaldehyde, 2-methoxy-5-(1-methyl-1-phenylethyl)-

Katalognummer: B14199335
CAS-Nummer: 856017-29-3
Molekulargewicht: 254.32 g/mol
InChI-Schlüssel: FTEOMHOUIIQYTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzaldehyde, 2-methoxy-5-(1-methyl-1-phenylethyl)- is an organic compound with the molecular formula C17H18O2 It is a derivative of benzaldehyde, featuring a methoxy group and a 1-methyl-1-phenylethyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 2-methoxy-5-(1-methyl-1-phenylethyl)- typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzaldehyde is reacted with 2-methoxy-5-(1-methyl-1-phenylethyl)benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Benzaldehyde, 2-methoxy-5-(1-methyl-1-phenylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Benzaldehyde, 2-methoxy-5-(1-methyl-1-phenylethyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Wirkmechanismus

The mechanism of action of Benzaldehyde, 2-methoxy-5-(1-methyl-1-phenylethyl)- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the methoxy and phenylethyl groups may enhance the compound’s ability to interact with hydrophobic pockets in biological molecules, affecting their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzaldehyde: Lacks the methoxy and phenylethyl substituents, making it less hydrophobic and less reactive in certain chemical reactions.

    2-Methoxybenzaldehyde: Contains only the methoxy group, lacking the phenylethyl substituent.

    5-(1-Methyl-1-phenylethyl)benzaldehyde: Contains only the phenylethyl substituent, lacking the methoxy group.

Uniqueness

Benzaldehyde, 2-methoxy-5-(1-methyl-1-phenylethyl)- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both methoxy and phenylethyl groups enhances its hydrophobicity and ability to interact with various molecular targets .

Eigenschaften

CAS-Nummer

856017-29-3

Molekularformel

C17H18O2

Molekulargewicht

254.32 g/mol

IUPAC-Name

2-methoxy-5-(2-phenylpropan-2-yl)benzaldehyde

InChI

InChI=1S/C17H18O2/c1-17(2,14-7-5-4-6-8-14)15-9-10-16(19-3)13(11-15)12-18/h4-12H,1-3H3

InChI-Schlüssel

FTEOMHOUIIQYTL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OC)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.